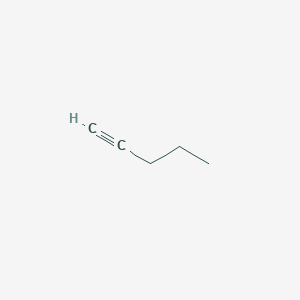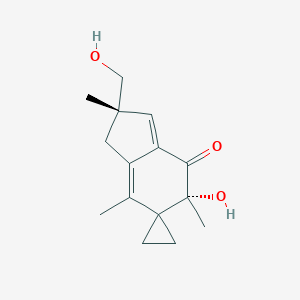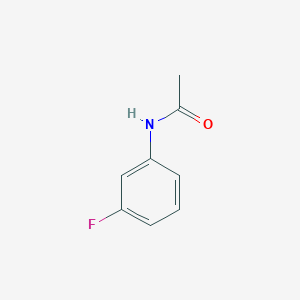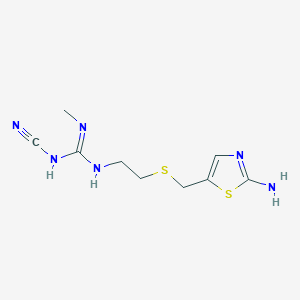
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine is a compound that belongs to the family of guanidine derivatives. This compound has been extensively researched for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine is not fully understood. However, it has been suggested that this compound may exert its antitumor activity through the inhibition of DNA synthesis and cell division. Additionally, this compound may induce apoptosis in cancer cells by activating caspase enzymes.
生化学的および生理学的効果
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine has been shown to exhibit a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several potential future directions for research on N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound. Finally, future studies should focus on elucidating the mechanism of action of N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine in order to better understand its antitumor activity.
合成法
The synthesis of N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine involves the reaction of 2-amino-5-thiazolemethanol with N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine in the presence of a base. The resulting compound is then treated with sodium sulfide to obtain the final product.
科学的研究の応用
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties.
特性
CAS番号 |
120399-29-3 |
|---|---|
製品名 |
N-Cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine |
分子式 |
C9H14N6S2 |
分子量 |
270.4 g/mol |
IUPAC名 |
1-[2-[(2-amino-1,3-thiazol-5-yl)methylsulfanyl]ethyl]-3-cyano-2-methylguanidine |
InChI |
InChI=1S/C9H14N6S2/c1-12-9(15-6-10)13-2-3-16-5-7-4-14-8(11)17-7/h4H,2-3,5H2,1H3,(H2,11,14)(H2,12,13,15) |
InChIキー |
OCXFAAGOUPTODV-UHFFFAOYSA-N |
SMILES |
CN=C(NCCSCC1=CN=C(S1)N)NC#N |
正規SMILES |
CN=C(NCCSCC1=CN=C(S1)N)NC#N |
その他のCAS番号 |
120399-29-3 |
同義語 |
CMATEG N-cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



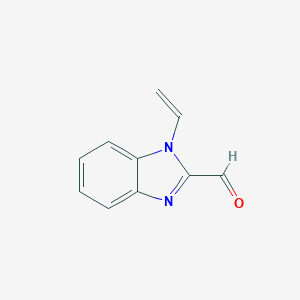
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
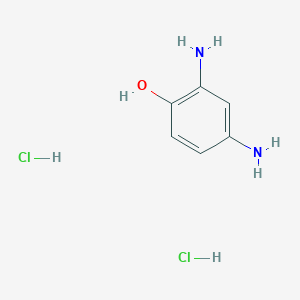
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
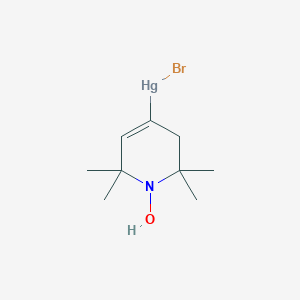
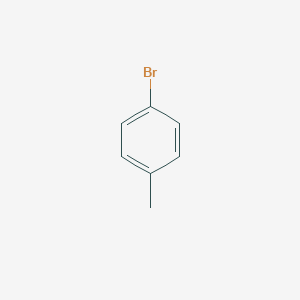
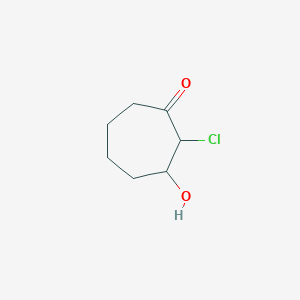
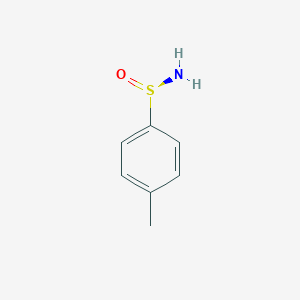
![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
